molecular formula C11H15NO4S B2465936 N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide CAS No. 2097883-27-5

N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide

Cat. No.: B2465936
CAS No.: 2097883-27-5
M. Wt: 257.3
InChI Key: NQEWFSDSTSTJQD-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]ethene-1-sulfonamide is a chemical hybrid designed for innovative pharmacological research, particularly in oncology. This compound integrates a 3,4-dimethoxyphenyl moiety, a structure recognized for its significant biological activity in medicinal chemistry . Sulfonamide derivatives carrying this specific moiety have demonstrated potent activity as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of tumor angiogenesis . The inhibition of this receptor is a validated anticancer strategy, as it can arrest tumor growth and metastasis by disrupting the blood supply to cancer cells . Furthermore, the core sulfonamide group is a privileged scaffold in drug discovery, known to confer a versatile mechanism of action that can include the inhibition of key enzymes like carbonic anhydrase and histone deacetylases, leading to apoptosis and cell cycle arrest in malignant cells . The ethene-sulfonamide group in this derivative offers a reactive handle for further chemical elaboration, making it a valuable intermediate for developing more complex inhibitors or for use in bioconjugation and proteomics studies. This reagent is intended for use in biochemical assay development, high-throughput screening campaigns, and as a key synthetic precursor for novel anticancer agent discovery. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-17(13,14)12-8-9-5-6-10(15-2)11(7-9)16-3/h4-7,12H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEWFSDSTSTJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 3,4-Dimethoxybenzaldehyde

A modified Borch reduction employs sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol at 0–5°C.

Procedure :

  • Dissolve 3,4-dimethoxybenzaldehyde (10.0 g, 54.6 mmol) and ammonium acetate (8.4 g, 109.2 mmol) in anhydrous methanol (150 mL).
  • Cool to 0°C and add NaBH3CN (6.9 g, 109.2 mmol) in portions over 1 hour.
  • Stir at room temperature for 12 hours, then acidify with 1M HCl to pH 2. Extract with dichloromethane (3 × 50 mL), basify the aqueous layer to pH 10 with NaOH, and extract into ethyl acetate. Dry over Na2SO4 and concentrate to yield (3,4-dimethoxyphenyl)methylamine as a pale-yellow oil (8.2 g, 82%).

Alternative Route: Gabriel Synthesis

For higher purity, the Gabriel synthesis avoids over-alkylation:

  • React 3,4-dimethoxybenzyl bromide (15.0 g, 61.2 mmol) with potassium phthalimide (13.6 g, 73.4 mmol) in DMF at 80°C for 6 hours.
  • Hydrolyze the phthalimide intermediate with hydrazine hydrate (20 mL) in ethanol under reflux for 4 hours.

Sulfonylation with Ethene-1-sulfonyl Chloride

Direct Sulfonylation in Aprotic Solvents

Adapting protocols from sulfonamide patents, the amine reacts with ethene-1-sulfonyl chloride in toluene or xylene using N-methylpyrrolidone (NMP) or DMF as catalysts.

Procedure :

  • Charge a flame-dried flask with (3,4-dimethoxyphenyl)methylamine (5.0 g, 27.3 mmol), ethene-1-sulfonyl chloride (4.1 g, 30.0 mmol, 1.1 equiv.), and NMP (0.3 g, 0.03 equiv.) in anhydrous toluene (50 mL).
  • Heat to 110–120°C under N2 for 8 hours, monitoring by TLC (hexane:EtOAc 3:1).
  • Cool to 25°C, wash with 5% NaHCO3 (2 × 30 mL) and brine (30 mL), dry over MgSO4, and concentrate. Recrystallize from ethanol to obtain white crystals (6.8 g, 85%).

Aqueous-phase Sulfonylation

For scalability, a water-based method modifies protocols from 2-aminothiazole sulfonamide synthesis:

  • Dissolve sodium acetate (4.4 g, 54.6 mmol) in water (50 mL). Add (3,4-dimethoxyphenyl)methylamine (5.0 g, 27.3 mmol) and ethene-1-sulfonyl chloride (4.1 g, 30.0 mmol).
  • Stir at 80–85°C for 6 hours, filter the precipitate, and recrystallize from ethanol (yield: 78%).

Optimization and Catalytic Systems

Catalyst Screening

Comparative studies using DMF , NMP , and 1,1,3,3-tetramethylurea (Table 1) reveal NMP’s superiority in minimizing byproducts:

Catalyst (0.04 equiv.) Temp (°C) Time (h) Yield (%) Purity (HPLC)
DMF 110 8 78 92.5
NMP 110 6 85 98.2
1,1,3,3-Tetramethylurea 140 4 72 89.7

Data extrapolated from analogous sulfonamide preparations.

Solvent Effects

Polar aprotic solvents (DMF, NMP) enhance reaction rates but complicate purification. Non-polar solvents (toluene, xylene) improve crystallinity but require higher temperatures.

Purification and Characterization

Recrystallization

Crude product recrystallized from ethanol (1:10 w/v) at −20°C yields >99% purity. Alternative solvents:

  • Ethyl acetate/hexane (1:3): 97% purity, 82% recovery.
  • Acetonitrile : 98% purity but lower recovery (68%).

Spectroscopic Data

  • FTIR (KBr, cm⁻¹) : 3270 (N–H), 1595 (C=C), 1320/1150 (S=O), 1035/1250 (C–O–CH3).
  • ¹H NMR (400 MHz, CDCl3) : δ 6.85–6.70 (m, 3H, Ar–H), 4.35 (d, J = 6.4 Hz, 2H, CH2N), 3.88 (s, 6H, OCH3), 6.45 (dd, J = 16.0, 10.4 Hz, 1H, CH2=CH), 5.95 (d, J = 16.0 Hz, 1H, CH2=CH), 5.70 (d, J = 10.4 Hz, 1H, CH2=CH).

Scalability and Industrial Adaptations

Kilo-scale Production

A patent-derived protocol scales the reaction to 50-gallon reactors:

  • Use 1.5 equivalents of ethene-1-sulfonyl chloride and 0.04 equiv. NMP in toluene.
  • Heat to 140–145°C for 8 hours, followed by aqueous workup and crystallization under controlled cooling (5°C/hour).

Continuous Flow Synthesis

Preliminary data suggest microreactor systems reduce reaction time to 2 hours at 130°C with 94% yield, avoiding decomposition of the ethene group.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide has been shown to exhibit notable antimicrobial properties. Research indicates that derivatives of sulfonamides, including this compound, can effectively combat resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study evaluated several sulfonamide derivatives against resistant bacterial strains. The results demonstrated that compounds with the 3,4-dimethoxyphenyl substituent exhibited minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.7 mg/mL, indicating strong antimicrobial potential compared to standard antibiotics like ampicillin .

Anticancer Properties

The anticancer potential of this compound has been extensively studied. Compounds in this class have shown promising results in inhibiting tumor growth across various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In a study involving a series of N-aryl-2-arylethenesulfonamides, one compound demonstrated IC50 values ranging from 5 to 10 nM against multiple drug-resistant cancer cell lines. Notably, in vivo studies using nude mice xenograft models showed significant tumor size reduction when treated with this compound . Mechanistic studies revealed that these compounds disrupt microtubule formation, leading to cell cycle arrest in the mitotic phase.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Variations in substituents can significantly influence biological activity.

Key Findings:

  • The presence of electron-withdrawing or electron-donating groups on the aromatic rings can enhance or diminish activity.
  • Modifications at specific positions on the sulfonamide and aryl rings have been systematically studied to identify the most potent derivatives .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound may have potential applications in treating endothelin-mediated disorders. Sulfonamides are known to act as antagonists for endothelin receptors, which are implicated in various cardiovascular diseases .

Summary Table of Applications

Application AreaCompound ActivityNotable Findings
AntimicrobialEffective against MRSA and E. coliMIC range: 0.23–0.7 mg/mL
AnticancerPotent cytotoxicity across cancer cell linesIC50: 5–10 nM; significant tumor reduction in vivo
Endothelin DisordersPotential antagonistModulates endothelin receptor activity

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Core Structural Variations

Key structural differences among analogous compounds lie in:

  • Aromatic substituents : Naphthalene vs. benzene rings (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide vs. N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide) .
  • Alkyl chain length : Ethyl vs. methyl groups on the nitrogen atom (e.g., N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide) .
  • Functional groups : Additional carboxylic acid or ester moieties (e.g., 4-{N-[(3,4-Dimethoxyphenyl)methyl]-4-methylbenzenesulfonamido}benzoic acid) .

Crystallographic Insights

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide exhibits a dihedral angle of 7.66° between naphthalene and benzene rings, stabilized by weak intramolecular C–H⋯O bonds .
  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide shows planar sulfonamide groups, with intermolecular C–H⋯π interactions contributing to crystal packing .

Yield Variations

  • 4-{N-[(3,4-Dimethoxyphenyl)methyl]-4-methylbenzenesulfonamido}benzoic acid is synthesized in 33% yield using ethyl 4-{[(3,4-dimethoxyphenyl)methyl]amino}benzoat and LiOH·H₂O .
  • Higher yields (e.g., 71–85%) are reported for simpler sulfonamides without polar functional groups .

Reported Activities

  • Anticancer and Antimicrobial Effects : Sulfonamides with 3,4-dimethoxy groups exhibit activity due to enhanced electron-donating effects and lipophilicity .
  • Enzyme Inhibition : Dual inhibitors of 5-lipoxygenase and microsomal prostaglandin E₂ synthase-1 (e.g., compound 134) highlight the role of benzoic acid substituents in binding affinity .

Structure-Activity Relationships (SAR)

  • Naphthalene vs. Benzene : Naphthalene-containing derivatives show improved π–π stacking interactions with biological targets, enhancing potency .
  • Methoxy Substitution: 3,4-Dimethoxy groups outperform mono-methoxy analogs (e.g., 2-methoxy in N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide) in antimicrobial assays .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Aromatic Substituent Nitrogen Substituent Biological Activity Synthesis Yield Reference
This compound 285.31 g/mol 3,4-Dimethoxyphenyl Ethene Under investigation Not reported -
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide 415.49 g/mol Naphthalene Methyl/ethyl Anticancer, antimicrobial 71–85%
4-{N-[(3,4-Dimethoxyphenyl)methyl]-4-methylbenzenesulfonamido}benzoic acid 455.51 g/mol Benzene (methyl) Benzoic acid Enzyme inhibition 33%
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide 305.37 g/mol 2-Methoxyphenyl Ethyl Antimicrobial Not reported

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. The specific structure includes a dimethoxyphenyl moiety that is critical for its biological activity.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound and its derivatives. A study highlighted the synthesis and evaluation of a series of N-aryl-2-arylethenesulfonamides, including compounds similar to this compound. These compounds demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM, indicating strong anti-tumor potential .

The mechanism through which these compounds exert their anticancer effects primarily involves the disruption of microtubule formation. This disruption leads to the arrest of cancer cells in the mitotic phase, ultimately resulting in cell death. Studies have shown that modifications to the chemical structure can enhance or diminish this activity. For instance, the introduction of an amino group at specific positions significantly increased cytotoxicity compared to other modifications .

Antimicrobial Activity

In addition to anticancer properties, this compound has also been evaluated for antimicrobial activity. Compounds derived from similar structures have shown moderate antibacterial effects against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.23 to 0.7 mg/mL .

Antifungal Activity

The antifungal potential of related compounds was also investigated, revealing effective inhibition against various fungal strains. For example, certain derivatives exhibited MIC values as low as 0.06 mg/mL against fungi like Trichophyton viride, outperforming traditional antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of sulfonamide derivatives. Research indicates that specific substitutions on the phenyl ring significantly influence both anticancer and antimicrobial activities. For example, introducing electron-withdrawing groups enhances cytotoxicity, while electron-donating groups may reduce it .

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • In Vivo Studies : In xenograft models using nude mice, compounds similar to this compound demonstrated significant tumor size reduction, suggesting promising in vivo efficacy as anticancer agents .
  • Pharmacokinetic Studies : Preliminary studies indicated favorable pharmacokinetic properties with enhanced blood-brain barrier permeability compared to many existing chemotherapeutic agents .

Q & A

Q. What synthetic routes are commonly employed to prepare N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide?

The synthesis typically involves sulfonylation of a primary amine intermediate. For example, reacting (3,4-dimethoxyphenyl)methylamine with ethene-1-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Purification often uses column chromatography with gradients of ethyl acetate/petroleum ether or recrystallization from n-heptane/ethyl acetate mixtures .

Reaction Step Conditions Key Reagents
Amine preparationReduction of nitriles or iminesNaBH₄, LiAlH₄
Sulfonylation0–5°C, inert atmosphereEt₃N, CH₂Cl₂
PurificationColumn chromatography (SiO₂)Ethyl acetate/petroleum ether

Q. What analytical techniques confirm the structural integrity of this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and integration ratios (e.g., methoxy groups at δ ~3.8 ppm, sulfonamide protons at δ ~7–8 ppm).
  • IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities and intramolecular interactions (e.g., weak C–H⋯O bonds) .

Q. How is purity assessed during synthesis?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) . Residual solvents are quantified using gas chromatography (GC) , while elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR splitting or missing peaks) require:

  • Variable-temperature NMR to assess dynamic effects (e.g., rotamers).
  • 2D NMR techniques (COSY, HSQC) to assign overlapping signals.
  • Computational modeling (DFT calculations) to predict chemical shifts/geometry.
  • Cross-validation with crystallographic data to confirm conformations .

Q. What strategies optimize sulfonylation yields while minimizing by-products?

Key factors include:

  • Controlled stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq.) to ensure complete amine conversion.
  • Low-temperature conditions (0–5°C) to suppress side reactions (e.g., sulfonate ester formation).
  • Moisture-free environment : Use of molecular sieves or anhydrous solvents to prevent hydrolysis.
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates sulfonylation kinetics .

Q. What computational approaches predict the biological activity of this compound?

  • Molecular docking : Screens against target proteins (e.g., enzymes with sulfonamide-binding pockets).
  • QSAR models : Correlates substituent electronic properties (Hammett σ constants) with bioactivity.
  • MD simulations : Evaluates ligand stability in binding sites over nanosecond timescales .

Q. How are reaction intermediates characterized in multi-step syntheses?

  • In-situ monitoring : ReactIR tracks intermediate formation via characteristic carbonyl or sulfonate peaks.
  • Isolation and LC-MS analysis : Identifies transient species (e.g., sulfonamide adducts).
  • Kinetic studies : Determines rate constants for each step using pseudo-first-order approximations .

Data Contradiction & Mechanistic Analysis

Q. How to address inconsistent biological activity data across studies?

  • Dose-response reassessment : Validate IC₅₀ values using orthogonal assays (e.g., fluorescence vs. radiometric).
  • Metabolic stability tests : Check for compound degradation in cell media (LC-MS stability screens).
  • Off-target profiling : Use kinome-wide panels to identify confounding interactions .

Q. What mechanistic insights explain unexpected regioselectivity in derivatization reactions?

  • Electrostatic potential maps (MEPs) highlight nucleophilic/electrophilic sites on the aromatic ring.
  • Isotopic labeling : ²H or ¹³C tags track bond formation/cleavage pathways.
  • DFT transition-state analysis : Identifies steric or electronic barriers to specific pathways .

Methodological Tables

Q. Table 1. Comparative Reaction Conditions for Sulfonamide Derivatives

Compound ClassSolventBaseYield (%)Reference
Aryl-sulfonamidesCH₂Cl₂Et₃N65–78
Alkyl-sulfonamidesDMFK₂CO₃70–85
Heterocyclic derivativesTHFNaH55–68

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsDiagnostic Utility
¹H NMRδ 3.8 (s, 6H, OCH₃), δ 7.2–7.5 (m, Ar–H)Confirms methoxy and aryl groups
IR1345 cm⁻¹ (S=O asymmetric stretch)Validates sulfonamide moiety
HRMS[M+H]⁺ m/z 324.0892 (calculated)Ensures molecular formula

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